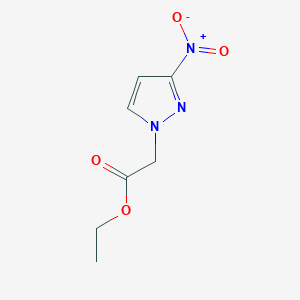
2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(indolin-1-yl)ethanone oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(indolin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C24H24N4O6 and its molecular weight is 464.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory and Ulcerogenic Activities
Compounds incorporating azetidinones and oxadiazoles have been synthesized and evaluated for their anti-inflammatory activity. In one study, azetidinones derived from indolyl compounds were shown to possess significant anti-inflammatory properties, and their activity was compared with non-steroidal anti-inflammatory drugs (NSAIDs) to assess their efficacy and potential ulcerogenic effects (Kalsi, R., Shrimali, M., Bhalla, T., & Barthwal, J., 1990). This suggests that similar compounds, including the one , could be explored for their anti-inflammatory potential, albeit with a careful evaluation of their safety profile.
Antimicrobial and Antifungal Activities
Research on novel indole-based 1,3,4-oxadiazoles has demonstrated significant antimicrobial and antifungal activities. These compounds, synthesized from indole derivatives, showed potential in combating bacterial and fungal infections, indicating the promise of oxadiazole and indole moieties in developing new antimicrobial agents (Nagarapu, L., & Pingili, U., 2014). This aligns with the structural characteristics of the compound , suggesting possible research applications in the design of new antimicrobial and antifungal drugs.
Synthesis of Lactams
The synthetic utility of compounds related to oxime oxalate amides has been demonstrated in the preparation of β- and γ-lactams, important structures in medicinal chemistry due to their presence in various biologically active compounds. Studies have shown that carbamoyl radicals derived from these amides can be cyclized to form lactams, highlighting a methodological interest in the synthesis of complex lactam structures for potential pharmacological applications (Scanlan, E. M., Slawin, A., & Walton, J., 2004). The presence of an oxadiazole ring in the compound of interest suggests its potential utility in similar synthetic approaches.
Anticonvulsant Studies
Azetidinone and thiazolidinone derivatives from indole moieties have been investigated for their anticonvulsant activities. Such studies provide a foundation for exploring the neurological applications of related compounds, including the potential development of new anticonvulsant drugs (Saini, S., 2018). This suggests that the compound , with its azetidinone component, may be of interest in the research of neurological disorders.
Properties
IUPAC Name |
2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2.C2H2O4/c27-21(26-11-10-17-8-4-5-9-19(17)26)15-25-13-18(14-25)22-23-20(24-28-22)12-16-6-2-1-3-7-16;3-1(4)2(5)6/h1-9,18H,10-15H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDDDPGUEZMGJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3CC(C3)C4=NC(=NO4)CC5=CC=CC=C5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl N-(1,2-dihydroacenaphthylen-5-yl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate](/img/structure/B2830764.png)
amine](/img/structure/B2830765.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclopropanesulfonamide](/img/structure/B2830771.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-3,5-difluoro-4-hydroxybenzamide](/img/structure/B2830772.png)
![(Z)-2-Cyano-N-(4-ethoxyphenyl)-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enamide](/img/structure/B2830773.png)

![7-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2830775.png)
![4-fluoro-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2830776.png)
![4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(2-phenylphenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2830777.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B2830779.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2830781.png)


![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2830786.png)
